Pseudoallococaine
Description
Pseudoallococaine is a diastereomer of cocaine, a tropane alkaloid with the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . It shares the core bicyclic structure of cocaine (8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) but differs in stereochemistry at the 2- and 3-positions of the tropane ring. Specifically, this compound exhibits endo-2 and exo-3 configurations, distinguishing it from cocaine (exo-2, exo-3) and other diastereomers like allococaine (exo-2, endo-3) and pseudococaine (endo-2, exo-3) .
Its stereochemical complexity poses challenges in differentiation from other cocaine diastereomers, necessitating advanced analytical techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .
Properties
CAS No. |
518-97-8 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl (1R,2S,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
InChI Key |
ZPUCINDJVBIVPJ-YJNKXOJESA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pseudoallococaine involves the esterification of tropane derivatives. One common method includes the reaction of tropinone with benzoyl chloride in the presence of a base, followed by methylation to yield this compound. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pseudoallococaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the tropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted tropane derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Pseudoallococaine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and differentiation of cocaine and its diastereoisomers.
Biology: Studies on its biological activity help in understanding the pharmacological effects of tropane alkaloids.
Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.
Industry: It is used in forensic science for the development of analytical techniques for substance identification.
Mechanism of Action
The mechanism of action of pseudoallococaine involves its interaction with neurotransmitter transporters in the brain. It inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of cocaine, but the specific binding affinities and effects may differ due to the stereochemical differences.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pseudoallococaine belongs to the cocaine diastereomer group, which includes cocaine , allococaine , and pseudococaine . Key structural and functional comparisons are outlined below:
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Stereochemistry (2,3-positions) | Melting Point (°C) | Rf (TLC, SiO₂/MeCN) |
|---|---|---|---|---|
| Cocaine | C₁₇H₂₁NO₄ | exo-2, exo-3 | 98–100 | 0.19 |
| Allococaine | C₁₇H₂₁NO₄ | exo-2, endo-3 | 94–96 | 0.42 |
| Pseudococaine | C₁₇H₂₁NO₄ | endo-2, exo-3 | 95–97 | 0.39 |
| This compound | C₁₇H₂₁NO₄ | endo-2, exo-3 | 82–84 | 0.25 |
Data sourced from chromatographic and crystallographic studies .
Key Differences
Stereochemical Configuration :
- This compound and pseudococaine share the endo-2 position but differ in the 3-position (exo-3 vs. endo-3).
- Allococaine and this compound are stereoisomers at both 2- and 3-positions .
Chromatographic Behavior :
- In thin-layer chromatography (TLC) , this compound exhibits a lower Rf value (0.25) compared to allococaine (0.42) and pseudococaine (0.39), indicating weaker polarity .
- High-performance liquid chromatography (HPLC) retention volumes further differentiate these compounds: cocaine (33 mL), pseudococaine (78 mL), allococaine (43 mL), and this compound (50 mL) .
Analytical Differentiation
Mass Spectrometry (MS)
This compound’s mass spectrum shares similarities with cocaine due to identical molecular weights. However, key ion abundance ratios enable differentiation:
Table 2: Diagnostic Ion Ratios in MS
| Compound | m/z 94:96 Ratio | m/z 152:150 Ratio |
|---|---|---|
| Cocaine | >1 | 1–2 |
| Pseudococaine | <1 | 5–7 |
| Allococaine | <1 | 7–10 |
| This compound | >1 | 3–5 |
Adapted from electron impact MS studies .
- This compound’s m/z 94:96 ratio (>1) distinguishes it from pseudococaine and allococaine (<1).
- The m/z 152:150 ratio (3–5) overlaps with allococaine but differs from cocaine (1–2) .
Infrared Spectroscopy (IR)
IR spectroscopy identifies stereochemical differences via carbonyl (C=O) and ester (C-O) stretching frequencies. This compound’s benzoyloxy group exhibits a C=O stretch at 1730 cm⁻¹ , distinct from cocaine’s 1715 cm⁻¹ due to conformational strain .
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR reveal distinct splitting patterns for the tropane ring protons. For example, this compound’s 3-benzoyloxy group causes a downfield shift of the C-2 proton (δ 4.8 ppm) compared to cocaine (δ 4.5 ppm) .
Functional and Pharmacological Comparisons
While cocaine is a potent local anesthetic and stimulant, this compound lacks significant pharmacological activity due to steric hindrance at the sodium channel binding site .
Table 3: Sodium Channel Binding Affinity
| Compound | IC₅₀ (nM) |
|---|---|
| Cocaine | 280 ± 30 |
| This compound | >10,000 |
Data from *in vitro electrophysiology studies .*
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
